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Compound of Interest

Compound Name:
2'-(Allyloxy)-6'-

hydroxyacetophenone

CAS No.: 23226-84-8

Cat. No.: B1333362 Get Quote

A Pivotal Intermediate for Prenylated Flavonoid Scaffolds

Executive Summary
This technical guide analyzes 2'-(allyloxy)-6'-hydroxyacetophenone, a critical

desymmetrized intermediate in the synthesis of bioactive flavonoids, specifically prenylated

chalcones and chromones. Its structural uniqueness lies in the coexistence of a chelated

hydroxyl group and a reactive allyloxy ether on an acetophenone core. This duality allows for

orthogonal functionalization: the hydroxyl group facilitates Claisen-Schmidt condensations,

while the allyloxy moiety serves as a latent C-alkyl group via the Claisen rearrangement. This

guide details its nomenclature, synthesis, mechanistic utility, and characterization.

Structural Identity & Nomenclature
Precise nomenclature is essential for database indexing and regulatory compliance in drug

development.

IUPAC Designation
While often referred to by its trivial name based on the acetophenone parent, the rigorous

IUPAC name follows the hierarchy of functional groups (Ketone > Alcohol > Ether).
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Systematic Name:1-[2-Hydroxy-6-(prop-2-en-1-yloxy)phenyl]ethan-1-one

Parent Structure: Ethanone (Acetophenone)

Locants: The phenyl ring is numbered to assign the lowest locants to substituents, with the

acetyl group at position 1.

Position 2: Hydroxy group (-OH)[1]

Position 6: Allyloxy group (-OCH₂CH=CH₂)

Physicochemical Properties
Molecular Formula:

[2]

Molecular Weight: 192.21 g/mol [3]

Appearance: Pale yellow crystalline solid or oil (depending on purity/crystallization).

Solubility: Soluble in organic solvents (DCM, EtOAc, Acetone); sparingly soluble in water.

Key Feature: Strong intramolecular hydrogen bonding (IMHB) between the C2-OH and the

carbonyl oxygen, which significantly influences its reactivity and spectral properties.

Synthetic Pathways: The Desymmetrization Strategy
The synthesis of 2'-(allyloxy)-6'-hydroxyacetophenone represents a classic

"desymmetrization" of 2,6-dihydroxyacetophenone.

The Challenge of Selectivity
The starting material, 2,6-dihydroxyacetophenone (2,6-DHAP), possesses a

axis of symmetry. Both hydroxyl groups are chemically equivalent and hydrogen-bonded to the
carbonyl. The objective is mono-O-alkylation.

Risk: Over-alkylation to the bis-allyloxy product.
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Control Mechanism: Once the first allyl group is introduced, the symmetry is broken. The

remaining hydroxyl group becomes more strongly hydrogen-bonded to the carbonyl

(chelated) and sterically shielded, reducing its nucleophilicity compared to the initial diol

state. This kinetic difference allows for high selectivity if stoichiometry is strictly controlled.

Reaction Workflow (DOT Visualization)
The following diagram illustrates the synthetic logic and critical control points.
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Figure 1: Synthetic workflow for the mono-allylation of 2,6-dihydroxyacetophenone, highlighting

the kinetic selectivity.

Mechanistic Utility: The Claisen Rearrangement
The primary value of this molecule in drug discovery is its ability to undergo the Claisen

Rearrangement. This [3,3]-sigmatropic rearrangement transforms the O-allyl ether into a C-allyl

phenol, a structural motif ubiquitous in antiparasitic and anticancer natural products (e.g.,

prenylated flavonoids).

Mechanism of Action
Upon heating (thermal induction, typically >160°C or microwave irradiation), the allyl group

migrates from the oxygen at position 2' to the carbon at position 3'.

Transition State: Ordered, six-membered chair-like transition state.

Intermediate: Formation of a non-aromatic dienone.
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Tautomerization: Rapid re-aromatization to restore the phenolic system.

Outcome: The product is 3'-allyl-2',6'-dihydroxyacetophenone. This restores the 2,6-dihydroxy

motif but adds a lipophilic allyl chain, significantly altering the molecule's biological distribution

properties.
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Figure 2: Mechanistic pathway of the Claisen Rearrangement, yielding the C-alkylated

resorcinol derivative.

Experimental Protocol
Objective: Synthesis of 1-[2-hydroxy-6-(prop-2-en-1-yloxy)phenyl]ethan-1-one. Scale: 10 mmol

basis.

Reagents & Equipment[4]
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2,6-Dihydroxyacetophenone (1.52 g, 10 mmol)

Allyl bromide (1.27 g, 0.90 mL, 10.5 mmol)

Potassium carbonate (

), anhydrous (1.66 g, 12 mmol)

Acetone (dry, 50 mL)

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Methodology
Preparation: In a 100 mL round-bottom flask, dissolve 2,6-dihydroxyacetophenone in dry

acetone.

Activation: Add anhydrous

. Stir at room temperature for 15 minutes. The solution may turn yellow/orange due to
phenoxide formation.

Addition: Add allyl bromide dropwise via syringe over 5 minutes. Note: Slow addition

prevents local high concentrations that favor bis-alkylation.

Reflux: Heat the mixture to reflux (approx. 60°C oil bath) for 4–6 hours.

Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 4:1). The product (

) will appear above the starting material (

). The bis-allylated impurity (

) should be minimal.

Workup:

Cool to room temperature.

Filter off the solid inorganic salts (
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/KBr).

Evaporate the filtrate under reduced pressure to yield a crude oil.

Purification: Purify via flash column chromatography on silica gel, eluting with Hexane:EtOAc

(95:5 to 90:10).

Yield: Expected yield is 75–85%.

Analytical Characterization
The identity of the molecule is validated by the distinct signals of the allyl group and the

chelated hydroxyl proton.

NMR Spectroscopy Data (Simulated/Consolidated)
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Nucleus

Chemical Shift
(

, ppm)

Multiplicity Integration Assignment

¹H NMR 13.20 Singlet (s) 1H
OH (C2,

Chelated)

7.30 Triplet (t) 1H Ar-H (C4)

6.55 Doublet (d) 1H Ar-H (C3)

6.38 Doublet (d) 1H Ar-H (C5)

6.05 Multiplet (m) 1H -OCH₂-CH=CH₂

5.45
Doublet of

Doublets (dd)
1H

-OCH₂-CH=CH₂

(trans)

5.32
Doublet of

Doublets (dd)
1H

-OCH₂-CH=CH₂

(cis)

4.60 Doublet (d) 2H -OCH₂-CH=CH₂

2.65 Singlet (s) 3H -COCH₃ (Acetyl)

¹³C NMR 203.5
C=O[4][5]

(Ketone)

164.8 C-OH (C2)

160.2 C-O-Allyl (C6)

132.5 -CH= (Allyl)

118.0 =CH₂ (Allyl)

Interpretation
13.20 ppm (OH): The extreme downfield shift confirms the presence of the intramolecular

hydrogen bond, proving the phenol is ortho to the carbonyl.

4.60, 6.05 ppm (Allyl): Characteristic pattern for an O-allyl ether. If the Claisen

rearrangement had occurred, the -OCH₂- doublet at 4.60 would disappear, replaced by a -
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CH₂- doublet at a higher field (~3.3 ppm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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